molecular formula C33H35N7O2 B10858236 6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one

6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one

Cat. No.: B10858236
M. Wt: 561.7 g/mol
InChI Key: AAZOKMBAJGOCHB-HPMVVLTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for CL-332877 are not extensively detailed in publicly available sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure followed by functional group modifications. Industrial production methods would typically involve optimizing these reactions for yield and purity, followed by purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

CL-332877, as an angiotensin II receptor type 1 antagonist, likely undergoes various chemical reactions typical of organic compounds. These may include:

Scientific Research Applications

CL-332877 has been primarily investigated for its potential in treating hypertension due to its role as an angiotensin II receptor type 1 antagonist. This makes it a candidate for managing cardiovascular diseases by blocking the effects of angiotensin II, a peptide hormone that increases blood pressure. Research applications extend to:

Mechanism of Action

CL-332877 exerts its effects by blocking the angiotensin II receptor type 1. This receptor is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. By antagonizing this receptor, CL-332877 prevents angiotensin II from binding, thereby reducing vasoconstriction and lowering blood pressure. The molecular targets involved are primarily the angiotensin II receptors on vascular smooth muscle cells .

Comparison with Similar Compounds

CL-332877 can be compared with other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and specific clinical applications. CL-332877’s uniqueness lies in its specific binding affinity and potential therapeutic profile, which may offer advantages in certain patient populations .

Properties

Molecular Formula

C33H35N7O2

Molecular Weight

561.7 g/mol

IUPAC Name

6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one

InChI

InChI=1S/C33H35N7O2/c1-3-4-11-30-34-29-17-16-24(33(2)20-25-8-7-18-40(25)42-33)19-28(29)32(41)39(30)21-22-12-14-23(15-13-22)26-9-5-6-10-27(26)31-35-37-38-36-31/h5-6,9-10,12-17,19,25H,3-4,7-8,11,18,20-21H2,1-2H3,(H,35,36,37,38)/t25-,33+/m1/s1

InChI Key

AAZOKMBAJGOCHB-HPMVVLTCSA-N

Isomeric SMILES

CCCCC1=NC2=C(C=C(C=C2)[C@@]3(C[C@H]4CCCN4O3)C)C(=O)N1CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7

Canonical SMILES

CCCCC1=NC2=C(C=C(C=C2)C3(CC4CCCN4O3)C)C(=O)N1CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7

Origin of Product

United States

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